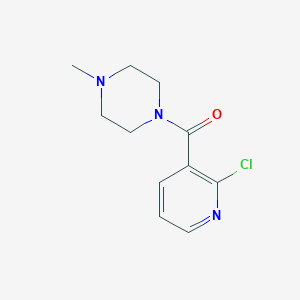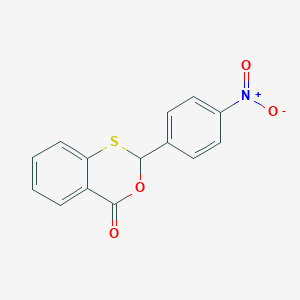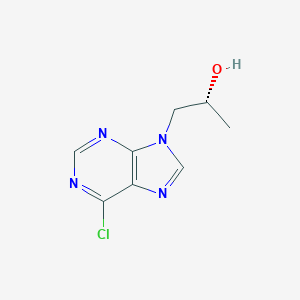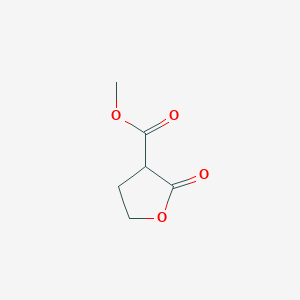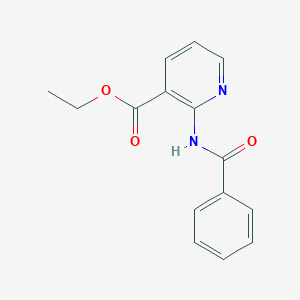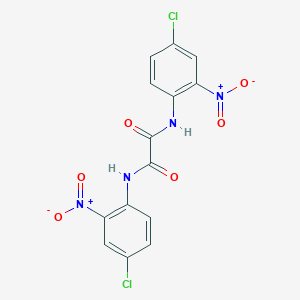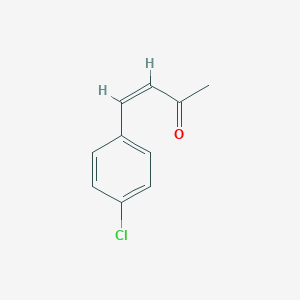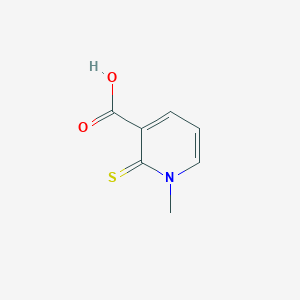![molecular formula C17H16N2OS2 B186418 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-29-9](/img/structure/B186418.png)
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It is a member of the benzothieno[2,3-d]pyrimidine family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential therapeutic properties, which make it an interesting compound to study in scientific research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better solubility and efficacy.
In conclusion, 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied extensively in scientific research for its anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Méthodes De Synthèse
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an appropriate aldehyde, followed by reduction with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potential therapeutic properties and has been studied extensively in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
132605-29-9 |
|---|---|
Nom du produit |
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Formule moléculaire |
C17H16N2OS2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-5-9-12-13(10)14-15(22-12)18-17(21)19(16(14)20)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,21) |
Clé InChI |
YMUVRKAPBOVRBN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
SMILES canonique |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



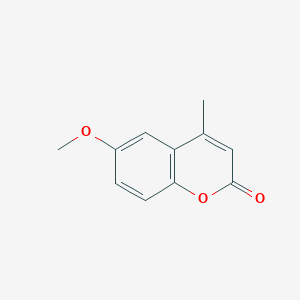
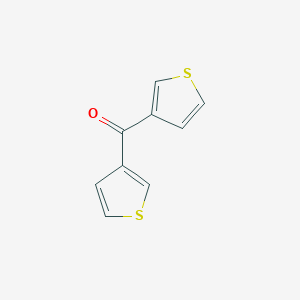

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

